Quaternium-22

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

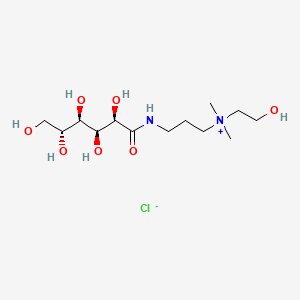

2-hydroxyethyl-dimethyl-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl]azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O7.ClH/c1-15(2,6-7-16)5-3-4-14-13(22)12(21)11(20)10(19)9(18)8-17;/h9-12,16-21H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEWVVDBRQZLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29ClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Quaternium-22 chemical structure and properties

Introduction

Quaternium-22 is a quaternary ammonium salt extensively utilized in the cosmetics and personal care industries.[1] It functions primarily as a film former, hair conditioning agent, and antistatic agent.[1][2] Its cationic nature allows for strong substantivity to the negatively charged surfaces of hair and skin, imparting a range of desirable properties such as improved combability, reduced static electricity, and enhanced sheen.[1][3] This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a complex quaternary ammonium compound that incorporates a carbohydrate moiety.[1] Its chemical structure is characterized by a positively charged tetra-substituted nitrogen atom.[1]

IUPAC Name: 2-hydroxyethyl-dimethyl-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propyl]azanium chloride[4]

SMILES Notation: C--INVALID-LINK--(CCCNC(=O)--INVALID-LINK--O)O)O">C@@HO)CCO.[Cl-]

Chemical Formula: C13H29ClN2O7[4]

Physicochemical and Toxicological Properties

This compound is typically supplied as a 60% solids solution in water.[1][2] It is a clear, light amber liquid with the following specifications.[2]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 360.83 g/mol | [4] |

| Physical State | Clear, light amber liquid (as a 60% aqueous solution) | [2] |

| pH (60% solution) | 4.0 - 5.0 | [2] |

| Specific Gravity (at 25°C) | 1.170 - 1.210 | [2] |

| Solubility | Soluble in water, 70% ethanol, glycerine, propylene glycol, and 70% sorbitol. Insoluble in >95% ethanol, isopropyl myristate, and mineral oil. | [2] |

Toxicological Data

| Test | Species | Dosage/Concentration | Result | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | 64.0 cc/kg (6.0% solids) | Non-toxic, LD50 not achieved at the highest dose tested. | [2] |

| 28-Day Dermal Toxicity | Rabbit | 0.5% | Slight irritant. No other adverse reactions were found. | [2] |

| Ocular Irritation | Rabbit | 8.5% | Minimal conjunctival irritation. | [2] |

| Ocular Irritation | Rabbit | 6.0% | No ocular reactions observed. | [2] |

| Mutagenicity (Ames Test) | - | - | No evidence of mutagenesis. | [2] |

| Skin Sensitization | Guinea Pig | 6% (intracutaneous injections) | Did not produce sensitization. | [2] |

Mechanism of Action

The primary mechanism of action of this compound is based on electrostatic interaction. Hair and skin surfaces carry a net negative charge due to the presence of amino acid residues in keratin. As a cationic molecule, this compound is attracted to these surfaces and forms a thin, smooth film. This film neutralizes the negative charges, thereby reducing static electricity and "fly-aways". It also provides lubrication, which aids in detangling and improves the texture of the hair.

Figure 1: Physicochemical interaction of this compound with the hair shaft.

Experimental Protocols

Analysis of Impurities via Gas Chromatography

A gas chromatographic method is employed for the identification and quantification of impurities in this compound, specifically 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH).[2]

Methodology:

-

Sample Preparation: A known weight of the this compound sample is dissolved in a suitable solvent. An internal standard is added for quantification.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis is used.

-

Chromatographic Conditions:

-

Injector Temperature: Set to ensure volatilization of the sample without degradation.

-

Oven Temperature Program: A temperature gradient is used to separate the impurities from the solvent and other components.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation.

-

-

Quantification: The peak areas of the impurities are compared to the peak area of the internal standard and calibrated against standard solutions of known concentrations.

Figure 2: Workflow for impurity analysis of this compound by Gas Chromatography.

Dermal Toxicity Study in Rabbits (28-Day)

This study evaluates the potential for skin irritation and systemic toxicity from repeated dermal exposure to this compound.[2]

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Test Substance Preparation: this compound is diluted to the desired concentration (e.g., 0.5%) in a suitable vehicle, typically purified water.[2]

-

Application: A specific area on the back of each rabbit is clipped free of hair. The test substance is applied daily to the intact or abraded skin for 28 days. The site may be covered with an occlusive patch.

-

Observations: The application site is observed daily for signs of erythema (redness) and edema (swelling), which are scored according to a standardized scale (e.g., Draize scale). The animals are also monitored for any signs of systemic toxicity, including changes in body weight, food consumption, and overall health.

-

Pathology: At the end of the study, a full necropsy is performed, and selected organs are examined histopathologically.

Ocular Irritation Study in Rabbits

This test assesses the potential of a substance to cause injury to the eye.[2]

Methodology:

-

Test Animals: Albino rabbits are used due to their large, unpigmented irises, which facilitate observation.

-

Test Substance Instillation: A small volume (typically 0.1 mL) of the test substance (e.g., 6.0% or 8.5% this compound solution) is instilled into the conjunctival sac of one eye of each rabbit.[2] The other eye serves as a control.

-

Observations: The eyes are examined for signs of irritation, including redness, swelling, and discharge of the conjunctiva; opacity and ulceration of the cornea; and inflammation of the iris. Observations are made at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The observed effects are scored using a standardized system to determine the overall level of irritation.

Safety and Regulatory Information

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetic products at concentrations up to 5% solids.[1] Due to the presence of impurities from the manufacturing process, the CIR Expert Panel recommended limits for 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH) in the finished cosmetic product of 0.2% and 0.008%, respectively.[1]

There is a concern that this compound may act as a nitrosating agent, potentially leading to the formation of carcinogenic nitrosamines.[5] Nitrosamines can be formed when a nitrosating agent reacts with a secondary or tertiary amine under certain conditions.

Figure 3: Logical relationship of this compound synthesis, impurities, and potential for nitrosamine formation.

Conclusion

This compound is a well-characterized cationic polymer with a strong safety profile for its intended use in cosmetic and personal care products. Its primary functions as a conditioning, antistatic, and film-forming agent are directly related to its molecular structure and cationic charge. The provided quantitative data and experimental protocols offer a robust framework for researchers and formulation scientists to understand and utilize this versatile ingredient effectively and safely. Adherence to recommended concentration limits and monitoring for potential impurities are critical for ensuring product safety.

References

Quaternium-22: A Technical Guide to Synthesis, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-22 is a quaternary ammonium salt recognized for its utility in the cosmetics and personal care industries, primarily as a conditioning agent, film former, and antistatic agent.[1][2][3][4] Its cationic nature allows it to adsorb to negatively charged surfaces such as hair and skin, imparting a range of desirable properties. This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, along with analytical procedures for quality control.

Chemical Structure and Properties

This compound is chemically described as 3-(D-gluconoylamino)-N-(2-hydroxyethyl)-N,N-dimethyl-1-propanaminium chloride. It is a water-soluble, light amber liquid. Commercial preparations are often supplied as aqueous solutions, typically around 60% solids.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51812-80-7, 82970-95-4 | [3] |

| Molecular Formula | C13H29ClN2O7 | [5] |

| Molecular Weight | 360.83 g/mol | [6] |

| Appearance | Clear, light amber liquid | [1] |

| Solubility | Soluble in water, 70% ethanol, glycerine, propylene glycol | [1] |

| pH (of commercial solutions) | 4.0 - 5.0 | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly categorized into two main stages:

-

Amidation: Formation of the gluconamide intermediate.

-

Quaternization: Formation of the quaternary ammonium salt.

A plausible and efficient synthetic route involves the reaction of D-glucono-δ-lactone with a suitable diamine to form a tertiary amine intermediate, which is then quaternized.

Step 1: Synthesis of the Tertiary Amine Intermediate

The first step is the synthesis of N-(3-(dimethylamino)propyl)gluconamide. This is achieved through the amidation of D-glucono-δ-lactone with N,N-dimethyl-1,3-propanediamine (DMAPA).

Experimental Protocol: Synthesis of N-(3-(dimethylamino)propyl)gluconamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve D-glucono-δ-lactone in a suitable solvent such as methanol or ethanol.

-

Addition of Amine: While stirring under a nitrogen atmosphere, slowly add an equimolar amount of N,N-dimethyl-1,3-propanediamine (DMAPA) to the solution. The reaction is typically exothermic, and the temperature should be maintained between 25-35°C using a water bath.

-

Reaction Conditions: Continue stirring the mixture at room temperature for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting materials as confirmed by techniques like gas chromatography (for DMAPA) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure to yield the crude N-(3-(dimethylamino)propyl)gluconamide as a viscous oil or solid. This intermediate can be used in the next step with or without further purification.

Step 2: Quaternization

The second step involves the quaternization of the tertiary amine intermediate with an alkylating agent, 2-chloroethanol, to yield this compound. This is a type of Menschutkin reaction.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: The crude or purified N-(3-(dimethylamino)propyl)gluconamide is dissolved in a suitable solvent, such as isopropanol or a mixture of isopropanol and water.

-

Addition of Alkylating Agent: An equimolar or slight excess of 2-chloroethanol is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to a temperature of 60-80°C and maintained for 8-12 hours. The reaction should be carried out under a nitrogen atmosphere to prevent side reactions.

-

Monitoring: The formation of the quaternary ammonium salt can be monitored by the decrease in the concentration of the tertiary amine intermediate using techniques like titration or HPLC.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure to yield crude this compound.

Table 2: Summary of Reaction Parameters for this compound Synthesis

| Parameter | Step 1: Amidation | Step 2: Quaternization |

| Reactants | D-glucono-δ-lactone, N,N-dimethyl-1,3-propanediamine | N-(3-(dimethylamino)propyl)gluconamide, 2-chloroethanol |

| Solvent | Methanol or Ethanol | Isopropanol/Water |

| Temperature | 25-35°C | 60-80°C |

| Reaction Time | 4-6 hours | 8-12 hours |

| Molar Ratio | ~1:1 | ~1:1 to 1:1.1 (Amine:Alkylating Agent) |

Purification of this compound

Crude this compound may contain unreacted starting materials, by-products, and other impurities. The primary impurities of toxicological concern are 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH).[1] Therefore, an effective purification strategy is crucial.

Purification Methods

Several methods can be employed for the purification of this compound:

-

Precipitation/Recrystallization: This is a common method for purifying quaternary ammonium salts.[5] The crude product can be dissolved in a minimal amount of a polar solvent like ethanol or methanol, followed by the addition of a less polar solvent such as acetone or diethyl ether to induce precipitation of the purified this compound. The precipitate is then collected by filtration, washed with the non-solvent, and dried under vacuum.

-

Ion-Exchange Chromatography: As a cationic compound, this compound can be effectively purified using cation-exchange chromatography.[6][7][8][9] The crude product is loaded onto a cation-exchange column. Impurities that are not positively charged will pass through, while this compound and any cationic impurities will bind to the resin. Elution with a salt gradient (e.g., NaCl or KCl) will then separate the components based on their charge density, allowing for the collection of pure this compound fractions.

Experimental Protocol: Purification by Precipitation

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Precipitation: Slowly add acetone to the stirred solution until a precipitate begins to form.

-

Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the product.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold acetone to remove residual impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a temperature below its decomposition point.

Analytical Methods for Quality Control

Rigorous analytical testing is necessary to ensure the purity and quality of the final this compound product. A key aspect of this is the quantification of residual impurities, particularly DMAPA and ECH.

Analysis of Impurities by Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile impurities in chemical products.

Experimental Protocol: GC Analysis of DMAPA and ECH

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for this analysis.

-

Column: A capillary column with a polar stationary phase, such as a polyethylene glycol (WAX) or a modified polysiloxane phase, is recommended for the separation of amines and chlorinated compounds.

-

Sample Preparation: A liquid-liquid extraction can be used to isolate the impurities from the aqueous this compound matrix. The sample can be basified to ensure DMAPA is in its free base form and then extracted with a suitable organic solvent like dichloromethane or diethyl ether.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Detector Temperature (FID): 280°C

-

-

Quantification: The concentration of DMAPA and ECH is determined by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared with certified reference standards.

Table 3: Impurity Levels in Commercial Batches of this compound

| Batch | 3-Dimethylaminopropylamine (DMAPA) (%) | Ethylene Chlorohydrin (ECH) (%) |

| 1 | 2.41 | 0.079 |

| 2 | 2.39 | 0.097 |

| 3 | 2.45 | 0.062 |

| 4 | 1.99 | 0.052 |

| Data from a safety assessment report.[1] |

Conclusion

The synthesis of this compound is a well-defined process involving amidation and quaternization reactions. Effective purification is critical to minimize potentially harmful impurities. The methods outlined in this guide, including precipitation and ion-exchange chromatography, can yield a high-purity product. Robust analytical techniques, such as gas chromatography, are essential for ensuring the quality and safety of the final product for its intended applications in the cosmetic and personal care industries. Further research into optimizing reaction conditions and developing more sustainable purification methods could enhance the production of this valuable ingredient.

References

- 1. Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethylaminopropylamine (DMAPA) - analysis - Analytice [analytice.com]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 7. bio-rad.com [bio-rad.com]

- 8. goldbio.com [goldbio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Conditioning Efficacy of Quaternium-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternium-22 is a quaternary ammonium compound that serves as a highly effective conditioning agent in hair care formulations. Its primary mechanism of action is rooted in electrostatic interaction, where the cationic nature of the molecule facilitates its adsorption onto the negatively charged surface of the hair cuticle. This interaction leads to the formation of a thin, protective film that smooths the hair shaft, reduces static electricity, and improves overall manageability. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data on its performance, detailed experimental protocols for its evaluation, and visual representations of its interaction with the hair fiber.

Introduction

Hair conditioning is a critical aspect of hair care, aimed at improving the tactile and visual properties of hair, particularly after cleansing, which can leave the hair in a vulnerable, negatively charged state. Conditioning agents are designed to counteract these effects by depositing onto the hair fiber to reduce friction between strands, enhance softness and shine, and minimize static electricity. This compound is a prominent ingredient in this category, valued for its ability to impart significant conditioning benefits.[1][2] As a quaternary ammonium compound, its positively charged nitrogen center is the key to its functionality, enabling it to bind to the anionic sites on the hair surface that are exposed, particularly in damaged hair.[1] This guide will elucidate the core principles of this compound's conditioning action, present efficacy data, and provide standardized methodologies for its assessment.

Core Mechanism of Action

The conditioning effect of this compound is a multi-faceted process that begins at the molecular level. The primary steps involved in its mechanism of action are deposition, film formation, and surface modification.

2.1. Electrostatic Adsorption and Deposition

Hair, especially when damaged by chemical treatments or environmental factors, carries a net negative charge due to the deprotonation of amino acid residues in the keratin protein.[3] this compound, being a cationic molecule, possesses a permanent positive charge.[1] When introduced in a hair care formulation, an electrostatic attraction occurs between the positively charged this compound molecules and the negatively charged sites on the hair cuticle. This attraction drives the deposition of the conditioning agent onto the hair surface.

2.2. Film Formation and Cuticle Smoothing

Upon deposition, individual this compound molecules coalesce to form a thin, even film that coats the hair fiber. This film serves to smooth down the rough, lifted cuticle scales that are characteristic of damaged hair. By creating a more uniform surface, the film reduces inter-fiber friction, which is a primary cause of tangling and difficult combing.

2.3. Anti-Static Properties

Static electricity in hair is a result of the build-up of negative charges, causing individual strands to repel each other, leading to "flyaways." By depositing a positively charged layer onto the hair, this compound neutralizes this negative charge.[3] This charge neutralization effectively reduces static electricity and improves the overall alignment and manageability of the hair.

2.4. Enhanced Suppleness and Shine

The smoothing of the hair cuticle by the this compound film leads to a more uniform reflection of light, which is perceived as increased shine and luster. Furthermore, the lubricating nature of the film enhances the flexibility and suppleness of the hair fibers, contributing to a softer, healthier feel.

Quantitative Efficacy Data

The performance of this compound as a conditioning agent has been substantiated through various instrumental and sensory evaluations. While specific data for this compound can be proprietary, the following tables present illustrative data based on typical performance of high-efficacy cationic conditioning agents.

Table 1: Instrumental Combing Force Reduction

| Treatment | Wet Combing Force (gf) | % Reduction vs. Control | Dry Combing Force (gf) | % Reduction vs. Control |

| Control (No Treatment) | 85.2 ± 5.6 | - | 42.1 ± 3.9 | - |

| Placebo Conditioner | 63.8 ± 4.1 | 25.1% | 35.7 ± 2.8 | 15.2% |

| Conditioner with 2% this compound | 32.5 ± 3.2 | 61.8% | 21.3 ± 2.1 | 49.4% |

Table 2: Anti-Static Effect on Hair Tresses

| Treatment | Static Charge (kV) after Combing | % Reduction vs. Control |

| Control (No Treatment) | -3.8 ± 0.4 | - |

| Placebo Conditioner | -2.1 ± 0.3 | 44.7% |

| Conditioner with 2% this compound | -0.5 ± 0.1 | 86.8% |

Table 3: Hair Moisturization and Sensory Panel Evaluation

| Treatment | Hair Moisture Content (%) | Sensory - Suppleness (1-10 scale) | Sensory - Shine (1-10 scale) |

| Control (No Treatment) | 12.3 ± 0.8 | 3.2 ± 0.5 | 4.1 ± 0.6 |

| Placebo Conditioner | 13.1 ± 0.7 | 5.1 ± 0.4 | 5.5 ± 0.5 |

| Conditioner with 2% this compound | 14.5 ± 0.9 | 8.2 ± 0.6 | 7.8 ± 0.7 |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.

4.1. Instrumental Combing Force Analysis

Objective: To quantify the reduction in combing force on hair tresses after treatment with a conditioning formulation containing this compound.

Apparatus:

-

Tensile tester with a load cell (e.g., Instron, Dia-Stron)

-

Hair tress holder

-

Standardized hair combs

Procedure:

-

Hair Tress Preparation: Use standardized hair tresses (e.g., virgin or chemically damaged) of a specific weight and length.

-

Baseline Measurement: Wet the hair tress with deionized water at a controlled temperature. Mount the tress in the holder and perform a set number of combing cycles (e.g., 10) at a constant speed, recording the force required for each stroke.

-

Treatment: Apply a standardized amount of the test conditioner (containing this compound) or a placebo to the hair tress and distribute it evenly. Allow it to remain on the hair for a specified time (e.g., 1 minute).

-

Rinsing: Rinse the hair tress with deionized water for a set duration and at a controlled flow rate.

-

Post-Treatment Measurement (Wet Combing): Immediately after rinsing, repeat the combing force measurement as described in step 2.

-

Drying: Allow the hair tress to air dry or use a controlled drying environment.

-

Post-Treatment Measurement (Dry Combing): Once the tress is completely dry, repeat the combing force measurement.

-

Data Analysis: Calculate the average combing force for the baseline and post-treatment measurements. Determine the percentage reduction in combing force for the test product compared to the control.

4.2. Sensory Panel Evaluation

Objective: To assess the qualitative and quantitative sensory attributes of hair treated with this compound by a trained panel of evaluators.

Procedure:

-

Panelist Training: Train a panel of sensory experts to identify and rate specific hair attributes (e.g., suppleness, shine, smoothness, ease of detangling) on a standardized scale (e.g., 1-10).

-

Sample Preparation: Prepare hair tresses treated with the test conditioner, a placebo, and a control (no treatment) according to a standardized protocol.

-

Evaluation: In a controlled environment, present the panelists with the coded hair tresses. Panelists evaluate each tress for the predetermined sensory attributes.

-

Data Collection: Record the scores for each attribute from each panelist.

-

Data Analysis: Statistically analyze the data to determine significant differences in sensory perception between the different treatments.

4.3. Anti-Static Property Measurement

Objective: To measure the reduction in static charge on hair after treatment with a this compound-containing conditioner.

Apparatus:

-

Electrostatic voltmeter

-

Faraday cage (optional, for controlled environment)

-

Standardized comb and brushing machine

Procedure:

-

Hair Tress Preparation and Treatment: Prepare and treat hair tresses as described in the combing force analysis protocol.

-

Charge Induction: Place the treated and dried hair tress in a controlled humidity environment. Use a standardized brushing machine to comb the tress for a set number of strokes to induce a static charge.

-

Measurement: Immediately after combing, use the electrostatic voltmeter to measure the surface potential (in kilovolts) of the hair tress.

-

Data Analysis: Compare the static charge of the hair treated with the this compound formulation to that of the control and placebo. Calculate the percentage reduction in static charge.

Conclusion

This compound is a highly effective hair conditioning agent that operates through a well-defined mechanism of electrostatic attraction, film formation, and surface modification. Its cationic nature allows for targeted deposition onto damaged, negatively charged areas of the hair fiber, resulting in a smoother, more manageable, and aesthetically pleasing appearance. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for understanding and evaluating the performance of this compound in hair care applications, making it a valuable tool for researchers, scientists, and drug development professionals in the cosmetics industry.

References

Quaternium-22 (CAS 51812-80-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-22, with the CAS registry number 51812-80-7, is a quaternary ammonium compound. Chemically, it is known as 3-(D-gluconoylamino)-N-(2-hydroxyethyl)-N,N-dimethyl-1-propanaminium chloride.[1] This complex molecule incorporates a cationic quaternary ammonium group, a hydrophilic polyol moiety derived from gluconic acid, and a reactive hydroxyl group. This unique structure imparts a range of properties that make it a versatile ingredient in various applications, most notably in the cosmetics and personal care industries.[2][3] It also exhibits potential as an antimicrobial agent and a corrosion inhibitor, warranting further investigation for pharmaceutical and medical device applications. This guide provides an in-depth summary of the available technical data on this compound.

Chemical and Physical Properties

This compound is typically supplied as a 60% aqueous solution.[2][3] It is a clear, light amber liquid with a faint odor.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51812-80-7 | [1] |

| Molecular Formula | C13H29ClN2O7 | [1] |

| Molecular Weight | 360.83 g/mol | [1] |

| Appearance | Clear, light amber liquid | [2] |

| Solids Content | ~60% in aqueous solution | [2][3] |

| pH (as supplied) | 4.0 - 7.0 | |

| Specific Gravity (25°C) | 1.170 - 1.210 | [2] |

| Solubility | Soluble in water, 70% ethanol, glycerin, propylene glycol, and 70% sorbitol. Insoluble in >95% ethanol, isopropyl myristate, and mineral oil. | [2] |

Synthesis

-

Amidation: Reaction of gluconolactone or a similar derivative with N,N-dimethyl-1,3-propanediamine to form the gluconamide intermediate.

-

Quaternization: Subsequent reaction of the tertiary amine group on the gluconamide intermediate with an alkylating agent such as 2-chloroethanol to introduce the 2-hydroxyethyl group and form the quaternary ammonium chloride.

Analytical Methods

Detailed, validated analytical methods for the routine analysis of this compound in various matrices are not extensively published. However, based on its chemical structure and the analysis of similar compounds in cosmetic formulations, the following techniques would be applicable:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a buffer and an ion-pairing agent would likely be effective for the separation and quantification of this compound. Detection could be achieved using a UV detector at a low wavelength (around 200-210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).[4][5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be invaluable for the structural elucidation and confirmation of this compound.[7] Quantitative NMR (qNMR) could also be employed for the accurate determination of its concentration in solutions, using a certified internal standard.[7]

Mechanism of Action

The functional properties of this compound stem from its unique molecular structure, particularly its cationic nature.

Cosmetic Applications (Hair and Skin Conditioning)

In cosmetic formulations, this compound functions primarily as a conditioning agent, antistatic agent, and film former.[3] The positively charged quaternary ammonium head group electrostatically interacts with the negatively charged surfaces of hair and skin, which are primarily composed of keratin proteins. This interaction leads to the deposition of a thin, smooth film on the substrate.

References

- 1. Quaternium 22 | C13H29ClN2O7 | CID 40138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Quaternium-22: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Characteristics, Synthesis, and Biological Interactions of a Key Quaternary Ammonium Compound.

This technical guide provides a comprehensive overview of Quaternium-22, a quaternary ammonium compound with significant applications in the cosmetic and personal care industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, toxicological profile, and mechanism of action.

Core Molecular and Physical Data

This compound is a complex quaternary ammonium salt.[1] Its chemical identity is well-established, with a defined molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C13H29ClN2O7 | [2] |

| Molecular Weight | 360.83 g/mol | [2] |

| CAS Number | 51812-80-7 (Primary) | [2] |

| Synonyms | gamma-Gluconamidopropyl dimethyl 2-hydroxyethyl ammonium chloride, Ceraphyl 60 | [2] |

Synthesis and Manufacturing

The general synthesis of quaternary ammonium compounds involves the reaction of a tertiary amine with an alkylating agent, such as an alkyl chloride or sulfate. While specific, proprietary synthesis protocols for this compound are not publicly detailed, the manufacturing process is known to result in certain impurities. Notably, 3-dimethylaminopropylamine and ethylene chlorohydrin have been identified in commercial batches.[3] Regulatory bodies have set recommended limits on the concentrations of these impurities in final cosmetic products.[1]

Mechanism of Action

The primary mechanism of action for this compound is attributed to its cationic nature. The molecule possesses a permanent positive charge, which allows it to interact with negatively charged surfaces, such as proteins on the skin and hair.[1] This electrostatic interaction is the basis for its functions as a conditioning agent, antistatic, and film former.[4]

The workflow for investigating and utilizing this compound in a research and development setting can be visualized as follows:

Experimental Protocols and Analysis

Impurity Analysis

A gas chromatographic method has been utilized for the identification and quantification of impurities in this compound, specifically for 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH).[3]

Toxicological Assessment

A battery of toxicological studies has been conducted to establish the safety profile of this compound for its use in consumer products. These include:

-

Acute Oral Toxicity: Studies in rats have shown this compound to be non-toxic via oral administration, with an LD50 greater than the highest tested dose of 64.0 cc/kg for a 6.0% solids solution.[3]

-

Dermal Toxicity: Subchronic dermal toxicity studies on rabbits indicated that a 0.5% w/v solution of this compound is slightly and reversibly irritating to intact skin over a 91-day period, with no discernible treatment-related pathologic changes.[3]

-

Ocular Irritation: An 8.5% solution of this compound produced minimal conjunctival irritation in rabbits, while a 6% solution did not.[3]

-

Mutagenicity: The Ames test for mutagenesis yielded no evidence of mutagenic activity.[3]

A logical workflow for the safety and toxicological evaluation of this compound is presented below.

Quantitative Toxicological Data

The following table summarizes key quantitative data from toxicological assessments of this compound.

| Test | Species | Concentration/Dose | Result | Source |

| Acute Oral Toxicity | Rat | 64.0 cc/kg (6.0% solids) | LD50 not achieved (non-toxic) | [3] |

| Subchronic Dermal Toxicity | Rabbit | 0.5% w/v in distilled water (91 days) | Slight, reversible irritation; no pathologic changes | [3] |

| Ocular Irritation | Rabbit | 8.5% | Minimal conjunctival irritation | [3] |

| Ocular Irritation | Rabbit | 6.0% | No irritation | [3] |

| Mutagenicity (Ames Test) | - | Not specified | No evidence of mutagenesis | [3] |

Biological Activity and Applications

The primary biological relevance of this compound is its interaction with skin and hair.[1] Its film-forming properties create a thin coating that can enhance the appearance and feel of hair by increasing body, suppleness, and sheen.[1] It also serves to prevent the buildup of static electricity.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetic and personal care products at concentrations up to 5% solids.[1] Due to its chemical structure, it is believed to be poorly absorbed through the skin.[1]

While its primary applications are in the cosmetics industry, ongoing research is exploring its potential as a corrosion inhibitor for medical devices.[2]

Conclusion

This compound is a well-characterized quaternary ammonium compound with a strong safety profile for its intended uses in the cosmetic industry. Its mechanism of action is primarily based on physicochemical interactions, leveraging its cationic charge to condition and protect hair and skin. For researchers and professionals in drug development, this compound serves as an example of a functional ingredient with a thoroughly evaluated safety profile, with potential for broader applications such as in the development of biocompatible coatings for medical devices. Further research into its synthesis and formulation could yield novel applications.

References

Spectroscopic analysis of Quaternium-22 (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Quaternium-22, a quaternary ammonium compound utilized in various cosmetic and personal care formulations. Due to the limited availability of published experimental spectra for this compound, this document presents representative spectroscopic data based on its constituent moieties: a D-gluconamide derivative and an N,N-dimethyl-N-(2-hydroxyethyl)propylamine cation. These data serve as a reference for researchers and scientists engaged in the characterization and analysis of this compound.

Introduction

This compound, chemically known as (2-hydroxyethyl)dimethyl[3-(D-gluconoylamino)propyl]azanium chloride, is a complex molecule valued for its conditioning and antistatic properties. A thorough understanding of its structure and purity is crucial for its application in product development and for ensuring consumer safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| N-(CH₃)₂ | 3.1 - 3.3 | s |

| N-CH₂-CH₂-CH₂ | 3.3 - 3.5 | t |

| N-CH₂-CH₂-OH | 3.8 - 4.0 | t |

| CH₂-OH (Gluconamide) | 3.5 - 3.7 | m |

| CH-OH (Gluconamide) | 3.9 - 4.5 | m |

| NH-C=O | 7.8 - 8.2 | t |

| N-CH₂-CH₂-CH₂ | 1.9 - 2.1 | m |

| N-CH₂-CH₂-OH | 3.6 - 3.8 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| N-(CH₃)₂ | 51 - 53 |

| N-CH₂ (propyl) | 65 - 67 |

| N-CH₂ (hydroxyethyl) | 58 - 60 |

| CH₂ (propyl) | 24 - 26 |

| CH₂ (propyl) | 38 - 40 |

| C=O (amide) | 174 - 176 |

| CH₂-OH (Gluconamide) | 63 - 65 |

| CH-OH (Gluconamide) | 70 - 75 |

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500 - 3200 | O-H, N-H | Broad, strong absorption due to hydroxyl and amide N-H stretching |

| 3000 - 2850 | C-H | Stretching vibrations of aliphatic CH₂, CH₃ groups |

| 1680 - 1630 | C=O | Amide I band (C=O stretching) |

| 1570 - 1515 | N-H | Amide II band (N-H bending) |

| 1470 - 1450 | C-H | Bending vibrations of CH₂ groups |

| 1150 - 1000 | C-O | Stretching vibrations of C-O bonds in the polyol chain |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₂₉ClN₂O₇ |

| Molecular Weight | 360.83 g/mol |

| Monoisotopic Mass | 360.1663 Da |

| Predicted [M]⁺ Ion | m/z 325.2029 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). Ensure complete dissolution.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans for sufficient signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

-

Sample Preparation: As this compound is often supplied as a viscous liquid or in solution, Attenuated Total Reflectance (ATR) is the recommended sampling technique. Place a small drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

-

Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as a mixture of methanol and water with a small amount of formic acid to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Mass Range: m/z 100-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

-

Data Processing: The acquired mass spectrum will show the molecular ion and any fragment ions. Accurate mass data can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information for this compound.

Quaternium-22 physical and chemical characteristics for research

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Quaternium-22, a quaternary ammonium compound with applications in various research and development sectors, particularly in drug development and formulation science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and a deeper understanding of its functional properties.

Core Physical and Chemical Characteristics

This compound is a complex quaternary ammonium salt. It is primarily utilized for its conditioning and antistatic properties.[1][2] The following tables summarize its key quantitative data.

| Identifier | Value | Source |

| IUPAC Name | (2-hydroxyethyl)dimethyl[3-(2,3,4,5,6-pentahydroxyhexanamido)propyl]azanium chloride | [3] |

| CAS Number | 51812-80-7 (Primary)[4]; 82970-95-4[4] | |

| Molecular Formula | C₁₃H₂₉ClN₂O₇ | [] |

| Molecular Weight | 360.83 g/mol | [] |

| Physical Property | Value | Source |

| Appearance | Clear, light amber liquid | [1][4] |

| Solubility | Soluble in water, 70% ethanol, glycerine, propylene glycol, and 70% sorbitol. Insoluble in >95% ethanol, isopropyl myristate, and mineral oil. | [6] |

| pH (as supplied) | 4.0 - 5.0 | [6] |

| Specific Gravity (at 25°C) | 1.170 - 1.210 | [6] |

| Commercial Concentration | Typically supplied as a 60% solids solution in water. | [1][6] |

Mechanism of Action: Hair Conditioning

This compound's efficacy as a conditioning agent stems from its cationic nature. Hair keratin has a net negative charge, which is more pronounced in damaged hair. The positively charged this compound molecules are electrostatically attracted to these negative sites on the hair shaft.[7] This interaction leads to the formation of a thin, continuous film on the hair surface, which smooths the cuticle, reduces static electricity, and improves combability.[1][7]

Caption: Mechanism of this compound in hair conditioning.

Experimental Protocols

Detailed experimental protocols for this compound in fundamental research are not widely published. However, methodologies from safety and cosmetic assessments can be adapted for research purposes.

Representative Experimental Protocol: Evaluation of Dermal Irritation Potential

This protocol is a composite based on descriptions of safety studies.[6]

Objective: To assess the potential of a this compound containing formulation to cause dermal irritation.

Materials:

-

This compound test formulation (e.g., 0.5% w/v in distilled water).[6]

-

Positive control (e.g., 1% sodium dodecyl sulfate).[8]

-

Negative control (distilled water).[6]

-

Animal model (e.g., New Zealand White rabbits).[6]

-

Occlusive patches.

-

Draize scale for scoring dermal reactions.

Procedure:

-

Acclimatize animals to laboratory conditions.

-

On the day prior to application, clip the fur from the dorsal trunk of each animal.

-

Apply a specified amount of the test formulation, positive control, and negative control to separate, marked sites on the clipped skin of each animal.

-

Cover each application site with an occlusive patch.

-

After a defined exposure period (e.g., 24 hours), remove the patches and gently wipe the skin to remove any remaining test substance.

-

Score the application sites for erythema and edema at specified time points (e.g., 24, 48, and 72 hours post-application) using the Draize scale.

-

Analyze the scores to determine the irritation potential of the this compound formulation.

Applications in Research and Drug Development

While predominantly used in personal care, the properties of this compound suggest potential in pharmaceutical formulations. Its film-forming and stabilizing characteristics could be investigated for topical drug delivery systems, to enhance the substantivity of active ingredients on the skin or mucous membranes. Its cationic nature might also be explored for interactions with negatively charged biological molecules or surfaces in various research contexts.

Synthesis and Impurities

This compound is typically synthesized through the reaction of a tertiary amine with an alkylating agent.[6] A common method involves the reaction of 3-dimethylaminopropylamine (DMAPA) with other precursors.[1][6] As a result of the manufacturing process, commercial this compound may contain impurities. The Cosmetic Ingredient Review has noted the presence of DMAPA and ethylene chlorohydrin, with recommended limits in finished cosmetic products of 0.2% and 0.008% respectively.[1]

Caption: Simplified synthesis pathway of this compound.

Stability and Storage

This compound demonstrates good stability over a wide pH range.[9] For optimal preservation, it should be stored in a cool, dry place, protected from light.[4]

Toxicological Profile

This compound has been assessed for safety by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in cosmetic products at concentrations up to 5% solids.[1] Acute oral toxicity studies in rats showed low toxicity.[6] Dermal application studies indicated that at a concentration of 0.5% it is a slight irritant but did not produce sensitization.[6] It was also found to be non-mutagenic in the Ames test.[6]

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. incibeauty.com [incibeauty.com]

- 3. This compound | 51812-80-7 | Benchchem [benchchem.com]

- 4. makingcosmetics.com [makingcosmetics.com]

- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 7. nbinno.com [nbinno.com]

- 8. cir-safety.org [cir-safety.org]

- 9. atamankimya.com [atamankimya.com]

Quaternium-22: A Toxicological Profile and Safety Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Quaternium-22 is a quaternary ammonium salt utilized in a variety of cosmetic and personal care products for its properties as a film former, hair conditioning agent, and antistatic agent.[1][2] It is typically supplied as a 60% solids solution in water.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, with a focus on key experimental data and methodologies.

Chemical and Physical Properties

This compound is a cationic polymer that is soluble in water.[1][3] Its positive charge allows it to interact with negatively charged surfaces like hair and skin, which contributes to its conditioning and antistatic effects.[2][3] Impurities that have been identified in commercial samples of this compound include 3-dimethylaminopropylamine (DMAPA) at concentrations up to 2.45% and ethylene chlorohydrin (ECH) at concentrations up to 0.097%.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has recommended that the concentrations of these impurities in finished cosmetic products should not exceed 0.2% for DMAPA and 0.008% for ECH.[1][2]

Toxicological Profile

The safety of this compound has been evaluated through a series of toxicological studies, which are summarized below.

Acute Oral Toxicity

This compound exhibits a low order of acute oral toxicity.

Table 1: Acute Oral Toxicity of this compound

| Test Substance | Species | Dose | Results | Reference |

| This compound (6.0% solids) | Rat | 64.0 cc/kg | LD50 not achieved; nontoxic at the highest dose tested. | [1] |

-

Test Substance: this compound (6.0% solids).

-

Test Species: Rats.

-

Administration: Oral gavage.

-

Dosage: A single dose of 64.0 cc/kg was administered.

-

Observation: Animals were observed for signs of toxicity and mortality.

Skin Irritation and Sensitization

Multiple studies have been conducted to assess the potential of this compound to cause skin irritation and sensitization.

Table 2: Skin Irritation and Sensitization Studies on this compound

| Study Type | Test Substance | Species/Subjects | Concentration | Duration | Results | Reference |

| 24-h Occlusive Patch Test | This compound (6.0% gravimetric solution) | Albino Rabbits (6) | 6.0% | 24 hours | Not irritating to intact or abraded skin. | [1] |

| 91-day Dermal Toxicity | 1% aqueous this compound, reduced to 0.5% | New Zealand White Rabbits | 1%, then 0.5% | 91 days | 1% induced extreme irritation; 0.5% was a slight, reversible irritant. | [1] |

| 21-day Cumulative Skin Irritation | Formulations containing 1% this compound | Human Volunteers (50) | 1% | 21 days | Not classified as a skin irritant. | [1] |

| Skin Sensitization | 0.1% solution of this compound (6.0% solids) | White Male Guinea Pigs (10) | 0.1% | 10 intracutaneous injections over 3 weeks, followed by a challenge injection 2 weeks later. | Did not induce irritation or sensitization. | [1] |

| Human Repeat Insult Patch Test (HRIPT) | Formulations containing 1% this compound | Human Volunteers (106) | 1% (one product diluted to 0.03% during induction) | Repeated applications over several weeks. | Did not induce sensitization. | [1] |

-

Test Substance: 0.1% solution of this compound (6.0% solids).

-

Control: Distilled water.

-

Test Species: 10 white male guinea pigs.

-

Induction Phase: Three times a week for a total of ten intracutaneous injections of the test substance. The first injection was 0.05 ml, and the subsequent nine were 0.1 ml each.

-

Challenge Phase: Two weeks after the tenth injection, a challenge injection of 0.05 ml of the test substance was administered.

-

Evaluation: Reactions were scored 24 hours after each injection for erythema and edema.

-

Results: No reactions were observed during the induction or challenge phases, leading to the classification of this compound as a non-sensitizer in this model.[1]

The Human Repeat Insult Patch Test (HRIPT) is a standard method to assess the skin sensitization potential of a substance in humans.

-

Test Population: A panel of human volunteers (e.g., 106 subjects in the cited study).[1]

-

Induction Phase: The test material is applied to the same skin site under an occlusive or semi-occlusive patch for a 24-hour period. This is repeated nine times over a three-week period.[4][5] The skin is evaluated for any signs of irritation after patch removal.[4]

-

Rest Phase: A rest period of approximately two weeks follows the induction phase, during which no patches are applied.[5]

-

Challenge Phase: After the rest period, a challenge patch with the test material is applied to a new skin site.[5]

-

Evaluation: The challenge site is graded for any reactions (erythema, edema) at specified time points after patch removal (e.g., 24, 48, and 72 hours).[5] A reaction at the challenge site that is more severe than any irritation seen during the induction phase is indicative of sensitization.

Ocular Irritation

The potential for this compound to cause eye irritation has been assessed in rabbits.

Table 3: Ocular Irritation Studies on this compound

| Test Substance | Species | Concentration | Results | Reference |

| This compound | Albino Rabbits (3) | 8.5% | Minimal conjunctival irritation in 2 of 3 rabbits. | [1] |

| This compound | Albino Rabbits | 6.0% in deionized water | Did not induce ocular irritation. | [1] |

| This compound | Albino Rabbits (3) | 2.0% solids | Did not induce ocular irritation. | [1] |

-

Test Substance: this compound at various concentrations.

-

Test Species: Albino rabbits.

-

Administration: A specified volume (e.g., 0.1 ml) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[1]

-

Observation: The eyes are examined for signs of irritation (redness, swelling, discharge) at specific time points (e.g., 1, 24, 48, and 72 hours, and up to 7 days) after instillation.[1]

-

Scoring: Ocular reactions are scored according to the Draize scale.[1]

Genotoxicity

This compound has been evaluated for its mutagenic potential using the Ames test.

Table 4: Genotoxicity Study of this compound

| Test System | Test Substance | Strains | Metabolic Activation | Results | Reference |

| Ames Test | This compound | Salmonella typhimurium TA97, TA98, TA100 | With and without | Not mutagenic. | [1] |

-

Test Substance: this compound.

-

Test System: Various strains of Salmonella typhimurium that are histidine-dependent (cannot grow in a histidine-free medium).

-

Methodology:

-

Without Metabolic Activation: The bacterial strains are incubated with the test substance on a histidine-poor agar plate.

-

With Metabolic Activation: The bacterial strains are incubated with the test substance and a liver enzyme extract (S9 fraction) on a histidine-poor agar plate.

-

-

Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine and thus can grow on the plate) is counted.

-

Controls: A negative (untreated) control and a positive control (a known mutagen) are run concurrently.

-

Interpretation: A significant increase in the number of revertant colonies in the presence of the test substance compared to the negative control indicates a mutagenic potential. This compound did not show such an increase.[1]

Photosensitization and Phototoxicity

Products containing 1% this compound were evaluated for phototoxicity and photoallergenicity in human volunteers. The results indicated that this compound was not phototoxic in 12 volunteers and not photoallergenic in 26 volunteers.[1]

Safety of Impurities

The CIR Expert Panel expressed concern regarding the presence of 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH) as impurities in commercial this compound.[1][2] However, the negative findings in the acute oral toxicity, subchronic dermal toxicity, and Ames mutagenicity assays of this compound containing these impurities suggest that they do not contribute to the toxicological profile of the final ingredient at the levels present.[1][2] To ensure the continued safety of this compound in cosmetic products, the CIR Expert Panel recommended limits on the concentrations of these impurities in the finished product.[1][2]

Conclusion

Based on the available toxicological data, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic and personal care products at concentrations up to 5% solids.[2] It has a low potential for acute toxicity, is not a skin sensitizer, and is not mutagenic in the Ames test. While it can be a slight skin irritant at higher concentrations, it is not considered an irritant in formulations at typical use concentrations. Ocular irritation is minimal and concentration-dependent. The available data support the continued safe use of this compound in cosmetics, provided that the recommended limits for impurities are not exceeded.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Quaternium-22 in Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-22 is a polymeric quaternary ammonium salt utilized in a variety of cosmetic and personal care products for its conditioning, film-forming, and anti-static properties.[1][2] It enhances the texture and appearance of hair and skin by forming a thin, substantive coating.[2] Accurate quantification of this compound in formulations is crucial for quality control, ensuring product efficacy, and adhering to regulatory guidelines. This document provides detailed analytical methods and protocols for the determination of this compound in cosmetic formulations. The methods described are based on established analytical techniques for quaternary ammonium compounds (QACs) and provide a framework for developing and validating in-house analytical procedures.

Analytical Methods Overview

The quantification of this compound, a highly polar and permanently charged molecule, presents challenges for traditional reversed-phase chromatography. The primary recommended techniques are Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry and potentiometric titration.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS/MS): This is the preferred method for its high selectivity and sensitivity, allowing for accurate quantification even in complex cosmetic matrices. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which enables the retention of polar analytes like this compound.[3][4]

-

Potentiometric Titration: This method is suitable for determining the concentration of polyquaternium polymers and can be a cost-effective alternative to chromatographic techniques for simpler formulations. It involves the titration of the cationic this compound with an anionic titrant, with the endpoint detected by a polyion-sensitive electrode.[3][5]

-

Gas Chromatography (GC): While not suitable for the direct analysis of the non-volatile this compound polymer, GC is a valuable tool for the identification and quantification of potential volatile impurities such as 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH).[1][6]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of analytical methods for quaternary ammonium compounds analogous to this compound. These values can serve as a benchmark during the validation of a method specific for this compound.

| Analytical Method | Analyte(s) | LOQ | Linearity Range | Precision (RSD) | Accuracy/Recovery | Reference |

| LC-MS/MS | Cetrimonium chloride, Behentrimonium chloride | 0.5 ng/mL | 0.5 - 250 ng/mL | Within-assay: ≤ 15%, Between-assay: ≤ 8% | Within-assay: ≤ 9%, Between-assay: ≤ 5% | [7] |

| Metachromatic Polyelectrolyte Titration | Polymeric Quaternary Ammonium Salts | 0.5 mg/L | Not Specified | Not Specified | Not Specified | [3] |

| LC-MS/MS | Various QACs | 0.01 - 30 µg/L (influent), < 1.2 µg/L (effluent) | Not Specified | Not Specified | 89 - 116% | [4] |

Experimental Protocols

Quantification of this compound by HILIC-MS/MS

This protocol describes a general procedure for the quantification of this compound in cosmetic formulations using HILIC coupled with tandem mass spectrometry.

a. Sample Preparation (from a Shampoo Matrix)

-

Accurately weigh approximately 1.0 g of the shampoo sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of a suitable extraction solvent (e.g., a mixture of methanol and water, 80:20 v/v).

-

Vortex the sample for 2 minutes to ensure thorough mixing and dispersion.

-

Place the tube in an ultrasonic bath for 15 minutes to facilitate the extraction of this compound.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Prepare a series of calibration standards of this compound in the same solvent system.

b. HILIC-MS/MS Instrumental Parameters

| Parameter | Recommended Setting |

| HPLC System | |

| Column | ZIC-HILIC (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MS/MS Transitions | To be determined by direct infusion of a this compound standard |

c. Data Analysis

Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of this compound in the sample is then determined from this curve.

Quantification of this compound by Potentiometric Titration

This protocol provides a general method for the determination of this compound in simpler formulations by potentiometric titration.

a. Reagents and Equipment

-

Standardized Sodium Dodecyl Sulfate (SDS) solution (e.g., 0.004 M) as the titrant.[8]

-

pH 10 buffer solution.[8]

-

Polyion-sensitive electrode.

-

Automatic titrator.

b. Sample Preparation

-

Accurately weigh a quantity of the formulation expected to contain a known amount of this compound into a 100 mL beaker.

-

Add 10 mL of pH 10 buffer solution and dilute to approximately 50 mL with deionized water.[8]

-

Place a magnetic stir bar in the beaker.

c. Titration Procedure

-

Immerse the polyion-sensitive electrode and the titrator burette tip into the sample solution.

-

Start the titration with the standardized SDS solution at a constant rate.

-

The endpoint is determined by the inflection point of the potential curve.

-

The concentration of this compound is calculated based on the volume of titrant consumed.

Method Validation

All analytical methods must be validated to ensure they are fit for purpose. Key validation parameters include:

-

Specificity: The ability to accurately measure the analyte in the presence of other components in the sample matrix.[9]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

-

Accuracy: The closeness of the test results to the true value.[9]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

This diagram illustrates the general steps involved in the analysis of this compound in a formulation, from sample preparation through to data analysis and reporting. The choice of analytical technique will depend on the complexity of the formulation and the required sensitivity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Detecting Levels of Polyquaternium-10 (PQ-10) via Potentiometric Titration with Dextran Sulphate and Monitoring the Equivalence Point with a Polymeric Membrane-Based Polyion Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 7. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. usp.org [usp.org]

Application of Quatern-ium-22 in Hair Care Research Formulations: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quaternium-22

This compound is a quaternary ammonium salt that serves as a highly effective conditioning agent, film former, and antistatic agent in a wide array of hair care formulations.[1][2] Its cationic nature allows for strong substantivity to the negatively charged keratin of the hair fiber, leading to a range of performance benefits including improved combability, enhanced shine and feel, and reduced static and frizz.[1] This document provides detailed application notes, experimental protocols, and performance data to guide researchers and formulators in utilizing this compound in the development of advanced hair care products.

Key Attributes:

-

INCI Name: this compound

-

Functions: Hair conditioning agent, antistatic agent, film former.[1][3]

-

Appearance: Light amber-colored liquid.[1]

-

Solubility: Water-soluble.

-

Recommended Use Level: 0.5% - 5.0%.[4]

Mechanism of Action: Electrostatic Attraction and Film Formation

The primary mechanism by which this compound delivers its hair care benefits is through electrostatic interaction. Hair, particularly when damaged, carries a net negative charge. As a cationic molecule, this compound possesses a positive charge, leading to a strong attraction and binding to the hair shaft. This interaction results in the formation of a thin, protective film on the hair surface, which smooths the cuticle, reduces inter-fiber friction, and neutralizes static charges.

Quantitative Performance Data

Table 1: Reduction in Hair Breakage

A study on a clear conditioning shampoo containing Silicone this compound demonstrated a significant reduction in hair breakage after repeated grooming.

| Formulation | Active Ingredient | Number of Grooming Strokes | Reduction in Hair Breakage (%) |

| Control Shampoo | None | 10,000 | 0% |

| Test Shampoo | Silicone this compound | 10,000 | ~60%[5] |

Table 2: Sensory Evaluation of a Conditioner Rinse

A trained panel evaluated the sensory attributes of a conditioner rinse containing varying concentrations of Silicone this compound. The results indicate a significant improvement in key conditioning properties.

| Attribute | Control (0% Silicone this compound) | 0.5% Silicone this compound | 1.0% Silicone this compound |

| Wet Combing | Baseline | Significantly Improved | Markedly Improved |

| Wet Feel | Baseline | Smoother | Very Smooth |

| Dry Combing | Baseline | Easier | Significantly Easier |

| Dry Feel | Baseline | Softer | Very Soft |

Note: This table is illustrative, based on descriptive claims from technical literature.

Table 3: Color Fading Protection in Shampoo

The color protection efficacy of a shampoo containing Silicone this compound was evaluated by measuring the change in color (ΔE) after multiple washing cycles.

| Formulation | ΔE after 1 Wash | ΔE after 10 Washes | ΔE after 15 Washes |

| Control Shampoo (0% Silicone this compound) | Higher ΔE | Higher ΔE | Higher ΔE |

| Test Shampoo (0.8% Silicone this compound) | Lower ΔE | Lower ΔE | Lower ΔE |

Note: This table is illustrative, based on descriptive claims from technical literature indicating improved color wash-fastness.

Table 4: Heat Protection Efficacy

The heat protection benefit of a conditioner rinse with Silicone this compound was assessed on damaged bleached hair.

| Treatment | Heat Protection Improvement (%) |

| Control (CTAC only) | Baseline |

| Conditioner with Silicone this compound | ~40% |

Note: This table is illustrative, based on descriptive claims from technical literature.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of hair care formulations containing this compound.

Wet and Dry Combing Force Measurement

Objective: To quantify the reduction in combing force on hair tresses treated with a this compound formulation.

Apparatus:

-

Tensile tester with a load cell (e.g., Instron)

-

Hair tress holder

-

Standardized combs

Procedure:

-

Hair Tress Preparation: Use standardized hair tresses (e.g., virgin, bleached, or damaged). Wash all tresses with a clarifying shampoo and rinse thoroughly.

-

Baseline Measurement:

-

For wet combing, saturate a control tress with deionized water.

-

For dry combing, allow a control tress to equilibrate at a controlled temperature and humidity (e.g., 25°C, 50% RH).

-

Mount the tress in the holder and perform at least 10 combing cycles with the tensile tester, recording the force (in grams-force or Newtons) required to pull the comb through the tress.

-

-

Treatment:

-

Apply a standardized amount of the test formulation containing this compound to a new tress.

-

Lather and rinse as per the product's intended use.

-

-

Post-Treatment Measurement:

-

Repeat the combing force measurements on the treated tress under the same conditions (wet or dry) as the baseline.

-

-

Data Analysis: Calculate the average combing force for both the control and treated tresses. The percentage reduction in combing force is a measure of the conditioning benefit.

Sensory Evaluation by Trained Panel

Objective: To assess the sensory attributes of hair treated with a this compound formulation using a trained panel.

Panel: A panel of 10-15 trained evaluators.

Procedure:

-

Panel Training: Train panelists to identify and rate various hair attributes on a standardized scale (e.g., 1-10). Key attributes include:

-

Wet Stage: Ease of detangling, slipperiness, feel.

-

Dry Stage: Ease of combing, softness, smoothness, shine, frizz, and volume.

-

-

Sample Preparation: Prepare hair tresses as described in the combing force protocol (control and treated).

-

Evaluation:

-

Provide panelists with coded control and treated tresses.

-

Panelists evaluate the tresses under controlled lighting and environmental conditions.

-

Each panelist rates the intensity of each attribute for both tresses.

-

-

Data Analysis: Use statistical methods (e.g., ANOVA, t-tests) to determine significant differences in sensory attributes between the control and treated tresses.

Color Fading Analysis

Objective: To measure the ability of a this compound formulation to prevent color fading from dyed hair.

Apparatus:

-

Spectrophotometer or colorimeter

-

Weatherometer or UV exposure chamber (optional, for UV-induced fading)

Procedure:

-

Hair Tress Preparation: Use standardized hair tresses dyed with a specific color.

-